

Comparative Characterization Guide: ¹³C NMR Profiling of Stannylated Linkers

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-[(Tributylstannyl)methoxy]-1-butanol

CAS No.: 1079333-36-0

Cat. No.: B2811536

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Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the development of radiopharmaceuticals, particularly for PET (

C) and SPECT (

l) imaging, stannylated precursors are critical. 4-[(Tributylstannyl)methoxy]-1-butanol serves as a bifunctional linker: the hydroxyl group allows conjugation to bioactive vectors, while the

-alkoxystannane moiety acts as a leaving group for electrophilic radiohalogenation or lithiation.

This guide provides a definitive comparison of the ¹³C NMR spectral signature of this molecule against its synthetic precursors and common impurities. Accurate assignment is vital because organotin byproducts are toxic and can interfere with downstream radiolabeling yields.

Key Chemical Features[2][3][4][6][9][10][11][12][13][14]

- -Alkoxytannane Core (): A diagnostic motif with unique electronic shielding.
- Tributylstannyl Moiety (): Characterized by distinct satellite peaks due to and coupling.
- Aliphatic Backbone: A 4-carbon chain terminating in a primary alcohol.

13C NMR Spectral Data: The Comparative Matrix

The following data distinguishes the target molecule from its non-stannylated backbone (1,4-Butanediol) and common organotin contaminants.

Table 1: Chemical Shift Assignments (, ppm in CDCl)

Carbon Label	Moiety	Chemical Shift ()	Multiplicity (J-Coupling)	Diagnostic Note
C-1		63.2 ± 0.5	Hz	Critical Identifier. Deshielded relative to alkyl stannanes; shielded relative to acetals.
C-2		70.5 ± 0.5	-	Typical ether shift.
C-3		26.8 ± 0.5	-	Overlaps with Tin carbons.
C-4		29.8 ± 0.5	-	
C-5		62.4 ± 0.5	-	Primary alcohol.
Sn-	(Butyl)	9.8 ± 0.2	Hz	Diagnostic of group.
Sn-		27.9 ± 0.2	Hz	Often appears as a triplet-like signal due to satellites.
Sn-		27.0 ± 0.2	Hz	Strong coupling often observed.
Sn-		13.7 ± 0.1	-	Terminal methyl.

Table 2: Diagnostic Coupling Constants ()

Tin has two NMR-active isotopes with spin 1/2:

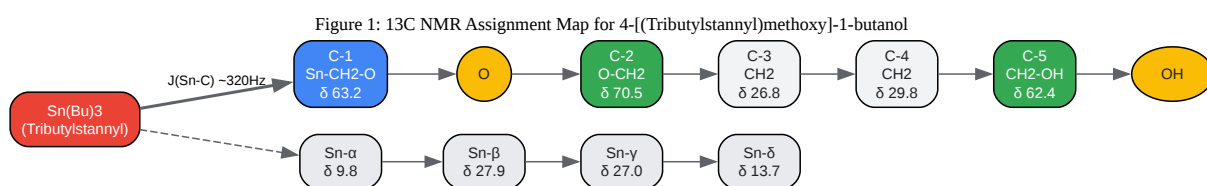
(7.6%) and

(8.6%). In ^{13}C NMR, these manifest as "satellite" peaks flanking the main carbon signal.

Coupling Type	Bond Path	Value (Hz)	Interpretation
	Direct Bond	300 - 350	Confirms covalent Sn-C bond. Essential for purity check.
	Geminal	~20	Small splitting, often unresolved in broad peaks.
	Vicinal	50 - 60	Karplus-dependent; confirms butyl chain conformation.

Structural Visualization & Assignment Map

The following diagram maps the NMR assignments to the molecular structure, highlighting the "Heavy Atom Effect" zone where Tin influences the shifts.



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Caption: Figure 1 illustrates the carbon backbone with corresponding chemical shifts. Note the deshielding effect of Oxygen on C-1 and C-2, and the shielding effect of Tin on Sn-

Experimental Protocols

A. Synthesis Workflow (Stille Precursor Route)

To generate this molecule, a nucleophilic substitution using tributylstannylmethyl iodide is the industry standard.

- Reagents: 1,4-Butanediol (5.0 eq, large excess to prevent dimerization), NaH (1.1 eq), (1.0 eq).
- Solvent: Anhydrous THF or DMF.
- Procedure:
 - Deprotonate 1,4-butanediol with NaH at 0°C.
 - Add dropwise.
 - Stir at RT for 12h.
 - Purification: Silica gel chromatography (Hexane/EtOAc). Note: Tin compounds streak on silica; add 1% triethylamine to the eluent.

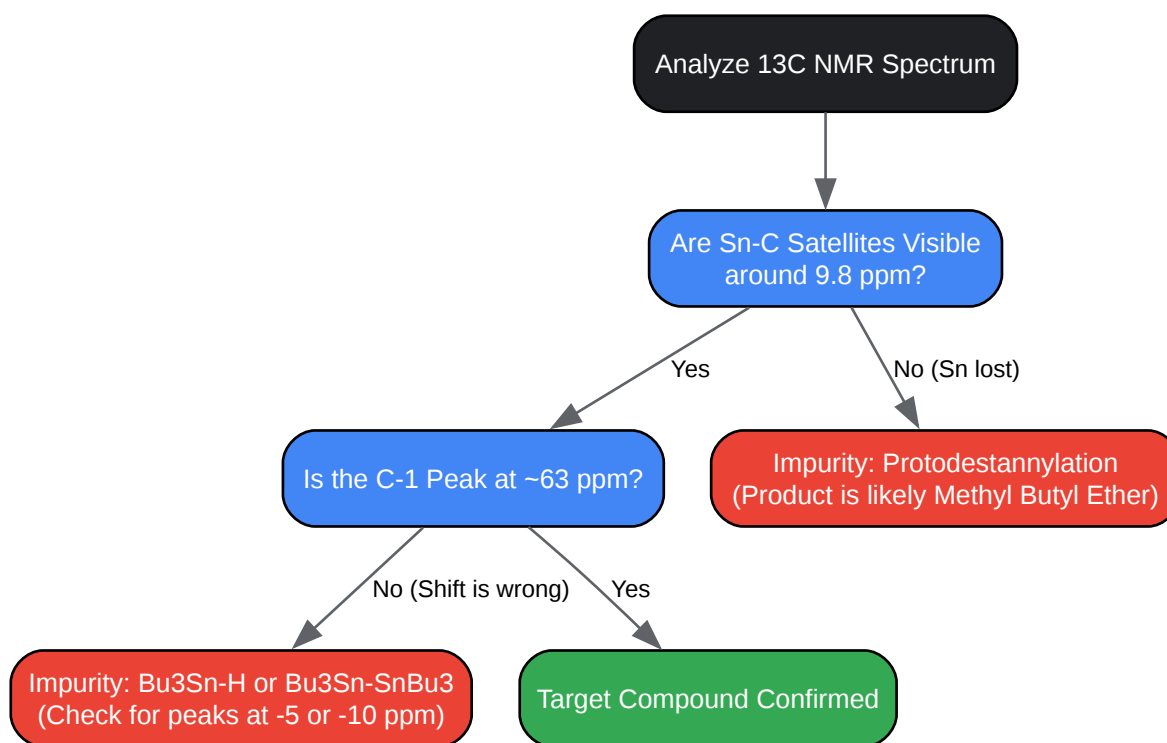
B. NMR Acquisition Protocol

Standard parameters often miss Tin satellites due to poor S/N ratio.

- Solvent: CDCl₃
(Standard reference: 77.16 ppm).^[1]
- Concentration: >20 mg/0.6 mL is recommended to resolve satellites.
- Relaxation Delay (D1): Set to 2-3 seconds. Organotin carbons (especially methyls) can have long T1 relaxation times.
- Spectral Width: -10 ppm to 150 ppm.

Diagnostic Decision Tree (Quality Control)

Use this logic flow to interpret your NMR results and identify common failure modes (e.g., protodestannylation).



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Caption: Logic flow for verifying the integrity of the stannylated linker using ^{13}C NMR markers.

References

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- To cite this document: BenchChem. [Comparative Characterization Guide: ¹³C NMR Profiling of Stannylated Linkers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2811536/docs#comparative-characterization-guide-13c-nmr-profiling-of-stannylated-linkers>]

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